Tryptophan tryptophylquinone

Redox Biochemistry Enzyme Mechanism Quinoprotein

Tryptophan tryptophylquinone (TTQ, CAS 134645-25-3, C22H20N4O6, MW 436.4 g/mol) is a protein-derived ortho-quinone redox cofactor, not a free small molecule. It is formed by post-translational cross-linking of two tryptophan residues and the incorporation of two oxygen atoms into one indole ring within the active site of specific bacterial amine dehydrogenases, primarily methylamine dehydrogenase (MADH).

Molecular Formula C22H20N4O6
Molecular Weight 436.4 g/mol
CAS No. 134645-25-3
Cat. No. B238689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTryptophan tryptophylquinone
CAS134645-25-3
Synonyms4-(2'-tryptophyl)tryptophan-6,7-dione
tryptophan tryptophylquinone
tryptophan-tryptophan quinone
Molecular FormulaC22H20N4O6
Molecular Weight436.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C3=CC(=C(C4=NC(=N)C(=C34)CCC(=O)O)O)O)CC(C(=O)O)N
InChIInChI=1S/C22H20N4O6/c23-13(22(31)32)7-11-9-3-1-2-4-14(9)25-18(11)12-8-15(27)20(30)19-17(12)10(21(24)26-19)5-6-16(28)29/h1-4,8,13,24-25,27,30H,5-7,23H2,(H,28,29)(H,31,32)
InChIKeyFBZAAMONQBDWHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tryptophan Tryptophylquinone (TTQ, CAS 134645-25-3): A Protein-Derived Ortho-Quinone Cofactor for Specialized Amine Dehydrogenases


Tryptophan tryptophylquinone (TTQ, CAS 134645-25-3, C22H20N4O6, MW 436.4 g/mol) is a protein-derived ortho-quinone redox cofactor, not a free small molecule. It is formed by post-translational cross-linking of two tryptophan residues and the incorporation of two oxygen atoms into one indole ring within the active site of specific bacterial amine dehydrogenases, primarily methylamine dehydrogenase (MADH) [1][2]. As such, TTQ is an intrinsic, non-diffusible prosthetic group that catalyzes the oxidative deamination of primary amines, transferring electrons to a dedicated redox partner. Its procurement is almost exclusively as a defined component of a heterologously expressed enzyme or precursor complex, not as an isolated chemical standard [3].

Why TTQ Cannot Be Substituted by PQQ, TPQ, LTQ, or CTQ in Targeted Enzyme Assays


TTQ's function is inextricably linked to its unique covalent insertion within a specific protein scaffold. Substitution with other quinone cofactors like pyrroloquinoline quinone (PQQ), topaquinone (TPQ), lysine tyrosylquinone (LTQ), or even the structurally similar cysteine tryptophylquinone (CTQ) will lead to catalytic failure or null results in assays for TTQ-dependent enzymes (e.g., MADH) [1]. While PQQ is a diffusible cofactor and TPQ is formed autocatalytically in copper amine oxidases, TTQ requires a dedicated di-heme enzyme, MauG, for its biosynthesis via a unique six-electron oxidation and radical-mediated long-range electron transfer [2][3]. Furthermore, the enzyme-bound TTQ exhibits distinct redox behavior, stabilizing an anionic semiquinone and transferring a single proton per two electrons, in stark contrast to model compounds and other quinone cofactors [4]. These profound differences in biogenesis, enzyme integration, and electronic structure mean that TTQ-dependent activity cannot be replicated or studied using any other commercially available quinone.

Tryptophan Tryptophylquinone (TTQ) vs. Comparators: A Guide to Differentiating Evidence


TTQ's Two-Electron Redox Couple is Linked to a Single Proton Transfer, Unlike Model Compounds and Other Quinones

The redox behavior of enzyme-bound TTQ is fundamentally distinct from that of free TTQ model compounds and other biological quinones. For the TTQ-containing enzymes methylamine dehydrogenase (MADH) and aromatic amine dehydrogenase (AADH), the two-electron quinone/quinol reduction is coupled to the transfer of only a single proton, evidenced by a pH dependence of -30 mV/pH unit [1]. This contrasts sharply with a synthetic TTQ model compound, which transfers two protons per two electrons [1], and with membrane-bound quinones in respiratory chains which also transfer two protons [1]. This unique property is attributed to one of the quinol hydroxyls being shielded from solvent within the enzyme active site [1].

Redox Biochemistry Enzyme Mechanism Quinoprotein

TTQ-Containing MADH Exhibits a Vastly Larger Kinetic Isotope Effect (KIE) than Isolated Subunits or Synthetic Models

The catalytic mechanism of native TTQ-dependent methylamine dehydrogenase (MADH) is dominated by quantum mechanical hydrogen tunneling, resulting in a massive and temperature-independent kinetic isotope effect (KIE) [1]. The KIE for the reduction of TTQ by substrate in the native MADH enzyme is 16.8 ± 0.5 [1]. This is significantly larger than KIEs observed for an isolated TTQ-containing subunit of the related enzyme aromatic amine dehydrogenase (AADH), which shows deflated KIEs (~unity) for certain substrates due to conformational gating absent in the native enzyme [2]. Furthermore, the reaction kinetics of synthetic TTQ analog (TTQa) differ fundamentally, showing time-dependent rate deceleration due to slow iminoquinone hydrolysis, a phenomenon not observed with PQQ or TPQa analogs [3].

Enzyme Kinetics Hydrogen Tunneling Mechanistic Enzymology

TTQ Biosynthesis is Uniquely Dependent on the MauG Di-Heme Enzyme for Six-Electron Oxidation

The complete biosynthesis of the mature TTQ cofactor is not a spontaneous process; it requires the specific catalytic action of MauG, a di-heme enzyme. MauG catalyzes the final six-electron oxidation of a precursor protein (preMADH) that already contains a monohydroxylated tryptophan but lacks the critical cross-link [1]. In vitro steady-state kinetic analysis of MauG-dependent conversion of preMADH to mature MADH yields a kcat of 0.20 ± 0.01 s⁻¹ and a Km of 6.6 ± 0.6 μM for the biosynthetic precursor [2][3]. In stark contrast, the biosynthesis of the structurally similar CTQ cofactor does not involve a MauG homolog; it relies on a different modifying enzyme system [4]. Furthermore, MauG accomplishes this catalysis via a unique remote, long-range electron transfer mechanism (hole hopping) over a distance of ~19.4 Å, which is absent in other quinone biogenesis pathways [5].

Cofactor Biogenesis Post-Translational Modification Enzyme Engineering

TTQ Redox Midpoint Potential Differs by 20 mV Between MADH and AADH, Highlighting Enzyme-Specific Tuning

The redox properties of the identical TTQ cofactor are not fixed but are finely tuned by its specific protein environment. A direct comparison of two TTQ-dependent enzymes, methylamine dehydrogenase (MADH) and aromatic amine dehydrogenase (AADH), reveals that the oxidation-reduction midpoint potential (Em) for AADH is 20 mV less positive than that of MADH across the studied pH range [1]. Additionally, the TTQ semiquinone intermediate is less stable in AADH than in MADH [1]. These differences are attributed to variations in the active site architecture surrounding the cofactor in the two enzymes [1]. This contrasts with the redox behavior of the structurally analogous CTQ cofactor in the oxidase GoxA, where the order of the quinone/semiquinone and semiquinone/quinol couples is inverted and the semiquinone is neutral rather than anionic [2].

Protein Electrochemistry Redox Tuning Structure-Function Relationship

Optimal Applications for Tryptophan Tryptophylquinone (TTQ)-Based Systems


Mechanistic Studies of Biological Hydrogen Tunneling and C-H Bond Activation

The extreme, temperature-independent kinetic isotope effect (KIE = 16.8 ± 0.5) observed for TTQ-dependent methylamine dehydrogenase (MADH) makes it a premier model system for investigating quantum tunneling in enzyme catalysis [1]. For research groups focused on breaking the C-H bond, this system provides a uniquely clean and dramatic signal compared to other enzymes. Procurement of the fully functional TTQ-containing MADH holoenzyme, or the preMADH/MauG system for its assembly, is essential for these experiments.

Investigating Long-Range Electron Transfer and Radical-Mediated Catalysis

The biosynthesis of TTQ by the di-heme enzyme MauG is a paradigm of 'remote catalysis' [1]. The reaction involves long-range electron transfer (hole hopping) over a distance of ~19.4 Å via a specific tryptophan residue (Trp199), a process that is inactivated by point mutations (W199F/K) [2]. This makes the preMADH/MauG complex an invaluable and well-characterized experimental system for studying the principles of biological electron transfer and protein radical chemistry, with clear, quantitative functional assays available.

Biocatalytic Synthesis of Chiral Amines and Aldehydes in Non-Aqueous Media

TTQ-dependent amine dehydrogenases (e.g., MADH, AADH) catalyze the enantioselective oxidative deamination of primary amines to aldehydes [1]. While less common than reductive amination, this activity is of interest for deracemization or for generating specific aldehydes. The unique redox properties of TTQ, specifically its ability to stabilize an anionic semiquinone and transfer a single proton, underpin this catalytic cycle [2]. Sourcing the enzyme with its mature TTQ cofactor is required for any applied biocatalysis project.

Cofactor Biogenesis and Engineering of Post-Translational Modifications

The TTQ biosynthesis pathway, specifically the MauG-catalyzed six-electron oxidation of a precursor protein, is a model for understanding and engineering complex post-translational modifications [1]. The system is quantitatively defined with a kcat of 0.20 ± 0.01 s⁻¹ for the final step [2]. This provides a robust platform for synthetic biology efforts aimed at installing quinone cofactors into non-native protein scaffolds, requiring the specific procurement of the preMADH substrate and MauG catalyst.

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